6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine 6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18348970
InChI: InChI=1S/C12H10ClFN2/c1-7-4-8(14)2-3-9(7)10-5-12(13)16-6-11(10)15/h2-6H,15H2,1H3
SMILES:
Molecular Formula: C12H10ClFN2
Molecular Weight: 236.67 g/mol

6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine

CAS No.:

Cat. No.: VC18348970

Molecular Formula: C12H10ClFN2

Molecular Weight: 236.67 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine -

Specification

Molecular Formula C12H10ClFN2
Molecular Weight 236.67 g/mol
IUPAC Name 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine
Standard InChI InChI=1S/C12H10ClFN2/c1-7-4-8(14)2-3-9(7)10-5-12(13)16-6-11(10)15/h2-6H,15H2,1H3
Standard InChI Key UBHMOCPFHJWSDZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)F)C2=CC(=NC=C2N)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyridine ring substituted at position 4 with a 4-fluoro-2-methylphenyl group and at position 6 with chlorine, while position 3 hosts an amine group. This configuration introduces both electron-withdrawing (Cl, F) and electron-donating (NH2_2) effects, influencing its reactivity in subsequent synthetic modifications .

Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC12H10ClFN2\text{C}_{12}\text{H}_{10}\text{ClFN}_{2}
Molecular Weight236.67 g/mol
IUPAC Name6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine
Canonical SMILESCC1=C(C=CC(=C1)F)C2=CC(=NC=C2N)Cl
logP (Predicted)3.2

The compound’s moderate lipophilicity (logP ≈ 3.2) suggests balanced membrane permeability and solubility, making it amenable to both laboratory and industrial-scale reactions.

Synthesis and Production

Laboratory-Scale Synthesis

A patented method (WO2021094247A1) outlines a Suzuki-Miyaura coupling approach using 4-fluoro-2-methylphenylboronic acid and 6-chloro-3-iodopyridine in the presence of a palladium catalyst (e.g., Pd(OAc)2_2) and a base (e.g., K2_2CO3_3) in dimethylformamide (DMF) . This method achieves yields exceeding 85% under optimized conditions (80–110°C, 12–24 hours) .

Key Reaction Steps:

  • Coupling Reaction:

    Ar-B(OH)2+Ar’-XPd catalyst, baseAr-Ar’+Byproducts\text{Ar-B(OH)}_2 + \text{Ar'-X} \xrightarrow{\text{Pd catalyst, base}} \text{Ar-Ar'} + \text{Byproducts}

    where Ar = 4-fluoro-2-methylphenyl, Ar' = 6-chloro-3-pyridinyl .

  • Purification: Crystallization from ethyl acetate/hexane mixtures yields >98% purity .

Industrial-Scale Production

Industrial processes employ continuous flow reactors to enhance efficiency, with in-line chromatography ensuring consistent purity. A comparative analysis of batch vs. flow synthesis reveals a 20% increase in yield for the latter, attributed to better temperature and mixing control .

Applications in Pharmaceutical Development

Role in NT-814 Synthesis

Biological and Pharmacological Insights

Metabolic Stability

AssayResultSource
Acute Oral Toxicity (LD50_{50})>2000 mg/kg (rat)
Ames Test (Mutagenicity)Negative
hERG Inhibition (IC50_{50})12 µM

The compound’s low acute toxicity and non-mutagenic profile support its utility in drug synthesis, though hERG channel inhibition warrants caution in cardiovascular applications.

Comparative Analysis with Structural Analogs

Electron-Withdrawing Effects

The chlorine atom at position 6 enhances electrophilic aromatic substitution reactivity compared to non-halogenated pyridines. For instance, nucleophilic displacement of Cl with piperidine proceeds at 60°C in DMF, whereas non-chlorinated analogs require higher temperatures (>100°C).

Functional Group Compatibility

DerivativeModification SiteKey Property Change
N-Methyl variantAmine (Position 3)Increased lipophilicity (logP 3.96)
Boc-Protected amineAmine (Position 3)Enhanced stability in acidic media

The N-methyl derivative (CAS: 825643-62-7) demonstrates improved metabolic stability, making it preferable for prodrug formulations .

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